molecular formula C11H12N4O3 B1297332 [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid CAS No. 890014-09-2

[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid

Cat. No.: B1297332
CAS No.: 890014-09-2
M. Wt: 248.24 g/mol
InChI Key: KCEGCGXIYGXNJE-UHFFFAOYSA-N
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Description

[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid is a synthetic organic compound that features a pyrazole ring fused with a pyridazine ring, connected to an acetic acid moiety

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole-bearing compounds interact with their targets in a way that results in potent antileishmanial and antimalarial activities .

Biochemical Pathways

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Pharmacokinetics

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they have favorable pharmacokinetic properties that allow them to reach their targets effectively.

Result of Action

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they have significant effects at the molecular and cellular levels.

Action Environment

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they may be effective in a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, derivatives of pyrazolylpyridazine have been shown to exhibit anti-inflammatory, antibacterial, antioxidant, and hypotensive activities . The compound’s interaction with these biomolecules often involves binding to active sites or altering the conformation of the target proteins, thereby modulating their function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazolylpyridazine derivatives have been reported to stimulate plant growth by affecting cellular signaling pathways . In mammalian cells, similar compounds may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, the compound’s structure allows it to interact with nucleic acids, potentially influencing gene expression by binding to DNA or RNA sequences.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrazolylpyridazine derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s metabolism may influence metabolic flux and metabolite levels, thereby affecting overall cellular function . Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Its distribution within tissues can influence its effectiveness and potential side effects, making it important to study these aspects in detail.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid is unique due to its specific combination of pyrazole and pyridazine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-7-5-8(2)15(14-7)9-3-4-10(13-12-9)18-6-11(16)17/h3-5H,6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEGCGXIYGXNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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